molecular formula C12H21NS B13949998 (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol

(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol

Cat. No.: B13949998
M. Wt: 211.37 g/mol
InChI Key: OZSWRYNVDJFEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropyl-2-azaspiro[44]nonan-7-yl)methanethiol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclopropylamine and a ketone, the reaction can proceed through a series of steps including condensation, cyclization, and thiolation to introduce the methanethiol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the azaspiro ring or the cyclopropyl group, leading to different structural modifications.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction can lead to various reduced forms of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure can be exploited to develop new medications with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their function and permeability.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)acetic acid: Contains a carboxylic acid group instead of a methanethiol group.

    (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)amine: Features an amine group in place of the methanethiol group.

Uniqueness

The uniqueness of (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol lies in its combination of a spirocyclic structure with a thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

(2-cyclopropyl-2-azaspiro[4.4]nonan-8-yl)methanethiol

InChI

InChI=1S/C12H21NS/c14-8-10-3-4-12(7-10)5-6-13(9-12)11-1-2-11/h10-11,14H,1-9H2

InChI Key

OZSWRYNVDJFEQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CCC(C3)CS

Origin of Product

United States

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